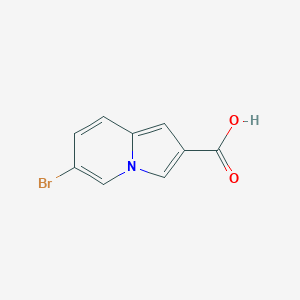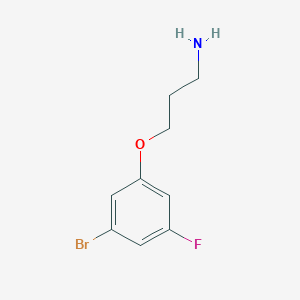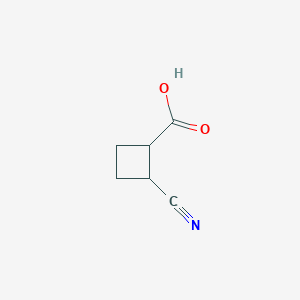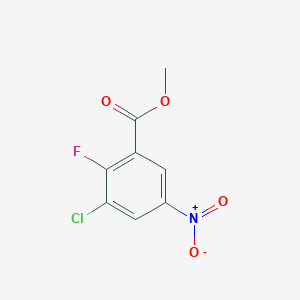![molecular formula C11H17NO4 B1380366 1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid CAS No. 1502074-38-5](/img/structure/B1380366.png)
1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1502074-38-5. It has a molecular weight of 227.26. The compound is typically stored at room temperature and has a purity of 95%. It is usually in the form of a powder .
Molecular Structure Analysis
The molecular structure of this compound can be determined by various methods such as X-ray diffraction and density functional theory (DFT) calculation .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 227.26. It is typically stored at room temperature and has a purity of 95%. It is usually in the form of a powder .
Aplicaciones Científicas De Investigación
Coupling Reactions and Chemical Synthesis
1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid serves as a critical intermediate in coupling reactions. For example, it undergoes palladium-catalyzed coupling reactions with substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, showcasing its utility in creating structurally diverse compounds (Wustrow & Wise, 1991).
X-ray Crystallography and Molecular Packing
X-ray studies have revealed the molecular structure and packing of related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, providing insights into the solid-state characteristics and the axial orientation of side chains in the crystal structure. This information is crucial for understanding the chemical and physical properties of these compounds (Didierjean et al., 2004).
Liquid- and Solid-Phase Synthesis
The compound has been utilized in the synthesis of 3-methylquinoxaline-2-carboxylates through reactions with aromatic 1,2-diamines, demonstrating its applicability in both liquid- and solid-phase synthesis. This versatility highlights its potential in facilitating various synthetic strategies and optimizing chemical processes (Attanasi et al., 2001).
Peptide Modification
Its derivatives have been employed in the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues, illustrating the compound's role in peptide backbone modification. This application is particularly relevant for the synthesis of peptides with altered backbone properties, which can be crucial for the development of novel biomolecules with specific biological activities (Matt & Seebach, 1998).
Oxidative Transformations
The compound and its related derivatives are useful in oxidative transformations, such as the oxidation of aromatic aldehydes to carboxylic acids and benzylic alcohols to carbonyl compounds. This application underscores its utility in facilitating oxidative processes, which are fundamental in organic synthesis and chemical manufacturing (Firouzabadi et al., 1992).
Mecanismo De Acción
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amine group during the synthesis process, preventing it from reacting with other compounds. The BOC group can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The use of the boc group in organic synthesis suggests that it could be involved in the synthesis of complex organic molecules, possibly including pharmaceuticals and other biologically active compounds .
Pharmacokinetics
The presence of the boc group could potentially affect these properties, as it could influence the compound’s solubility, stability, and reactivity .
Result of Action
The result of the compound’s action would depend on the specific context in which it is used. In the context of organic synthesis, the addition of the BOC group to an amine could protect the amine from unwanted reactions, allowing for more controlled and selective synthesis processes .
Action Environment
The action of the compound and its efficacy can be influenced by various environmental factors. For instance, the process of adding or removing the BOC group requires specific conditions, such as the presence of a base or an acid, respectively . Additionally, factors such as temperature, solvent, and the presence of other reactants could also influence the compound’s action.
Análisis Bioquímico
Biochemical Properties
1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis. It interacts with enzymes such as proteases and peptidases, which recognize and cleave peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be selectively removed under acidic conditions, allowing for controlled deprotection of amines .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. The compound’s impact on cell function is mediated through its interactions with specific proteins and enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The Boc group of the compound can form covalent bonds with amine groups, protecting them from unwanted reactions. This protection is reversible, allowing for selective deprotection under acidic conditions. The compound can also inhibit or activate enzymes by modifying their active sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is stable under normal storage conditions but can degrade under extreme pH or temperature. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance enzyme activity and metabolic flux, while at high doses, it may exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound can affect the levels of metabolites and the overall metabolic flux, influencing cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it exerts its effects on cellular processes. The compound’s activity can be modulated by its localization within the cell .
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h7H,4-6H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOYEEBSBBDJPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(3-Methoxycyclohexyl)oxy]pyrimidin-2-amine](/img/structure/B1380283.png)
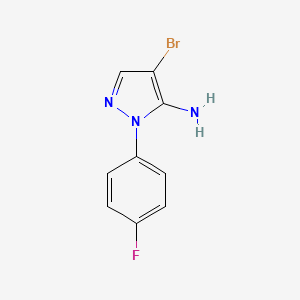
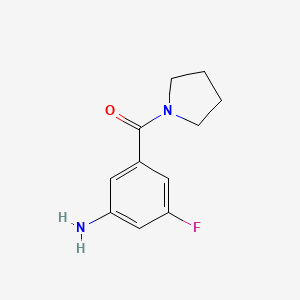

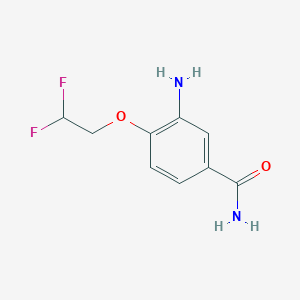
![4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1380293.png)
